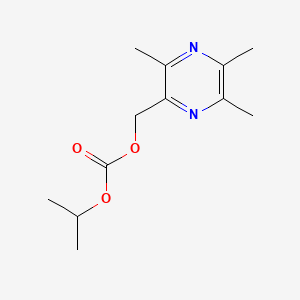
2|A,6|A,15|A-Trihydroxy-ent-kaur-16-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Compound “2” is a hypothetical chemical compound used for illustrative purposes in various scientific contexts. It is often employed to demonstrate chemical principles, reaction mechanisms, and synthetic strategies in educational settings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of compound “2” can be achieved through multiple synthetic routes, depending on the desired functional groups and molecular structure. One common method involves the reaction of a primary alcohol with a strong oxidizing agent, such as potassium permanganate, to form an aldehyde intermediate. This intermediate can then undergo further oxidation to yield compound “2”.
Industrial Production Methods
In an industrial setting, compound “2” can be produced through the catalytic oxidation of hydrocarbons. This process typically involves the use of a metal catalyst, such as platinum or palladium, under high temperature and pressure conditions. The reaction is carefully controlled to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
Compound “2” undergoes a variety of chemical reactions, including:
Oxidation: Compound “2” can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to form primary alcohols.
Substitution: Compound “2” can participate in nucleophilic substitution reactions, where a nucleophile replaces a functional group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Halogenated derivatives of compound “2”.
科学研究应用
Compound “2” has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and synthetic strategies.
Biology: Employed in biochemical assays to investigate enzyme activity and metabolic pathways.
Medicine: Utilized in drug development as a precursor for synthesizing pharmacologically active compounds.
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of compound “2” involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in a biochemical context, compound “2” may act as a substrate for an enzyme, undergoing a catalytic transformation that results in the formation of a product. The molecular pathways involved in these interactions can be elucidated through techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy.
相似化合物的比较
Similar Compounds
Compound “3”: Similar in structure but contains an additional functional group that alters its reactivity.
Compound “4”: Shares a similar backbone but differs in the position of substituents.
Uniqueness
Compound “2” is unique due to its specific functional groups and molecular structure, which confer distinct chemical properties and reactivity. Its versatility in undergoing various chemical reactions makes it a valuable compound for research and industrial applications.
属性
分子式 |
C20H32O3 |
|---|---|
分子量 |
320.5 g/mol |
IUPAC 名称 |
(1S,3R,4R,7R,9S,10S,13S,15S)-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-3,7,15-triol |
InChI |
InChI=1S/C20H32O3/c1-11-12-5-6-15-19(4)9-13(21)8-18(2,3)16(19)14(22)10-20(15,7-12)17(11)23/h12-17,21-23H,1,5-10H2,2-4H3/t12-,13+,14+,15-,16+,17-,19-,20-/m0/s1 |
InChI 键 |
OUDUFOYDAUOXPD-TUBGJQBHSA-N |
手性 SMILES |
C[C@@]12C[C@@H](CC([C@H]1[C@@H](C[C@]34[C@H]2CC[C@@H](C3)C(=C)[C@@H]4O)O)(C)C)O |
规范 SMILES |
CC1(CC(CC2(C1C(CC34C2CCC(C3)C(=C)C4O)O)C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(4S)-6-chloro-4-[2-(2,2,3,3-tetradeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one](/img/structure/B12412765.png)



![4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-N-(trideuteriomethyl)benzamide](/img/structure/B12412782.png)





